molecular formula C6H14N2O2 B2505307 (3-Ethoxypropyl)urea CAS No. 750607-89-7

(3-Ethoxypropyl)urea

Cat. No.: B2505307
CAS No.: 750607-89-7
M. Wt: 146.19
InChI Key: RVCWCFQLRDEUQT-UHFFFAOYSA-N
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Description

(3-Ethoxypropyl)urea is an organic compound with the molecular formula C6H14N2O2 and a molecular weight of 146.19 g/mol . It is a derivative of urea, where the urea moiety is substituted with a 3-ethoxypropyl group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

(3-Ethoxypropyl)urea has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in biochemical studies, particularly in the investigation of enzyme interactions and protein modifications.

    Medicine: Research into potential pharmaceutical applications, including its role as a precursor for drug development.

    Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

Urea can cause skin irritation and serious eye irritation. It may also cause respiratory problems. It is advised to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear eye protection, protective gloves, and protective clothing .

Future Directions

“(3-Ethoxypropyl)urea” is currently used for proteomics research . In the broader context of urea research, there is interest in developing materials to remove urea from water and potentially convert it into hydrogen gas . This could have significant implications for the treatment of urea-enriched wastewater and the production of clean energy.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Ethoxypropyl)urea can be synthesized through the reaction of 3-ethoxypropylamine with isocyanates or carbamoyl chlorides. One common method involves the nucleophilic addition of 3-ethoxypropylamine to potassium isocyanate in water, which provides a mild and efficient route to produce N-substituted ureas . Another method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, such as ammonium carbamate, in methanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: (3-Ethoxypropyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and urea.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo these reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates can be used in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions are typically used.

    Oxidation and Reduction: Strong oxidizing or reducing agents may be employed depending on the desired transformation.

Major Products: The major products formed from these reactions include substituted ureas, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (3-Ethoxypropyl)urea involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can influence the activity of enzymes and proteins, thereby modulating biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or protein stabilization .

Comparison with Similar Compounds

  • 1-(3-Ethoxypropyl)urea
  • N-(3-Ethoxypropyl)urea
  • 3-Ethoxypropylcarbamate

Comparison: (3-Ethoxypropyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other urea derivatives. Its ethoxypropyl group provides increased solubility and reactivity, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

3-ethoxypropylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-2-10-5-3-4-8-6(7)9/h2-5H2,1H3,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCWCFQLRDEUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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